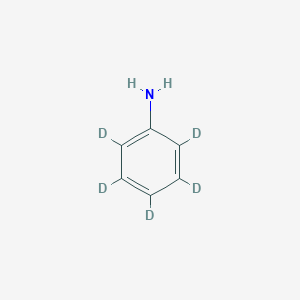
Chlorproethazinhydrochlorid
Übersicht
Beschreibung
Chlorproethazine hydrochloride is a compound belonging to the phenothiazine group, which is known for its muscle relaxant and tranquilizing properties. It has been marketed in Europe under the brand name Neuriplege as a topical cream for the treatment of muscle pain .
Wissenschaftliche Forschungsanwendungen
Chlorproethazinhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Es wird auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere auf seine muskelentspannenden und beruhigenden Eigenschaften.
Industrie: Es wird in der Formulierung von topischen Cremes und anderen pharmazeutischen Produkten verwendet.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es als Antagonist an verschiedenen postsynaptischen Rezeptoren wirkt, darunter dopaminerge Rezeptoren (Subtypen D1, D2, D3 und D4), serotonerge Rezeptoren (5-HT1 und 5-HT2), muskarinische Rezeptoren und α1-adrenerge Rezeptoren. Diese Blockade von Rezeptoren führt zu einer Verringerung der Neurotransmitterbindung im Vorderhirn, was zu seinen muskelentspannenden und beruhigenden Wirkungen führt .
Wirkmechanismus
Target of Action
Chlorproethazine hydrochloride is a drug of the phenothiazine group . The primary targets of phenothiazines, including Chlorproethazine, are dopaminergic receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .
Mode of Action
Chlorproethazine acts as an antagonist on dopaminergic receptors . By blocking these receptors, Chlorproethazine inhibits the action of dopamine, a neurotransmitter that plays a significant role in mood and behavior . This blockade leads to changes in neurotransmission, which can result in alterations in mood, behavior, and perception .
Biochemical Pathways
It is known that phenothiazines, including chlorproethazine, can affect various neurotransmitter systems in the brain, including the dopaminergic, serotonergic, and noradrenergic systems . The downstream effects of these interactions can include changes in mood, behavior, and perception .
Pharmacokinetics
Phenothiazines are generally known to be well-absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that the blockade of dopaminergic receptors by chlorproethazine can lead to changes in neurotransmission, which can result in alterations in mood, behavior, and perception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorproethazine. For instance, factors such as pH and temperature can affect the stability and efficacy of the drug . Additionally, individual factors such as age, gender, genetic factors, and health status can also influence the drug’s action and efficacy .
Biochemische Analyse
Cellular Effects
It is known to have an impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or what effects it has on metabolic flux or metabolite levels .
Transport and Distribution
It is not clear which transporters or binding proteins it interacts with, or what effects it has on its localization or accumulation .
Subcellular Localization
It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Chlorproethazine hydrochloride can be synthesized from a diphenylsulfide derivative. The general synthetic route involves the alkylation of 2-(2-bromo-phenylsulfanyl)-5-chloro-aniline with 3-chloro-1-diethylaminopropane, leading to an intermediate. This intermediate undergoes ring closure via nucleophilic aromatic displacement, resulting in chlorproethazine.
Analyse Chemischer Reaktionen
Chlorproethazinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet typischerweise die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Chlorproethazinhydrochlorid ähnelt anderen Phenothiazinverbindungen wie Chlorpromazin, Promethazin und Trifluoperazin. Es ist einzigartig in seinem spezifischen Rezeptorbindungsprofil und seiner Verwendung als topische Creme zur Behandlung von Muskelschmerzen. Weitere ähnliche Verbindungen sind:
Chlorpromazin: Wird hauptsächlich als Antipsychotikum eingesetzt.
Promethazin: Wird als Antihistaminikum und Antiemetikum eingesetzt.
Trifluoperazin: Wird als Antipsychotikum eingesetzt.
Die einzigartige Kombination aus Rezeptorbindung und topischer Anwendung von this compound unterscheidet es von diesen anderen Verbindungen.
Eigenschaften
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQMDKCWUYZXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84-01-5 (Parent) | |
| Record name | Chlorproethazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10196726 | |
| Record name | Chlorproethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4611-02-3 | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4611-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorproethazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neuriplege | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorproethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPROETHAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/520P4U8V2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)


![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)
![Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B29980.png)


![Tributyl[(methoxymethoxy)methyl]stannane](/img/structure/B30004.png)


